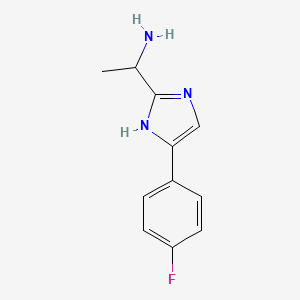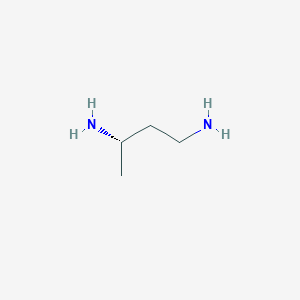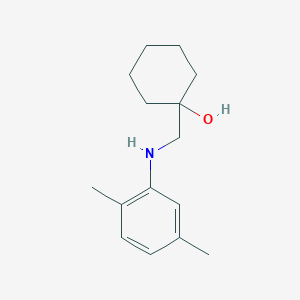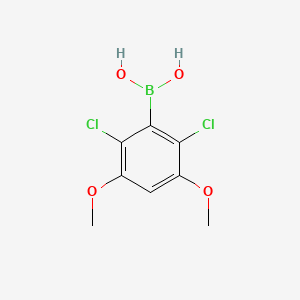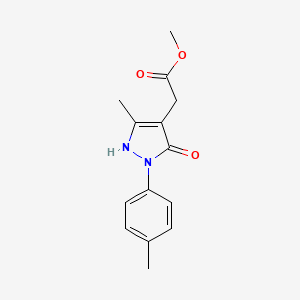
Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group, a p-tolyl group, and an ester functional group, making it a versatile molecule in organic synthesis and various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate typically involves the condensation of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of p-tolylhydrazine with ethyl acetoacetate under acidic conditions, followed by esterification with methanol to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions
Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can result in a variety of functionalized pyrazole derivatives.
科学的研究の応用
Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a lead compound for developing new drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, its derivatives may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- Methyl 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate
- Ethyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate
- Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)propanoate
Uniqueness
Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-tolyl group and the ester functionality allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
methyl 2-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C14H16N2O3/c1-9-4-6-11(7-5-9)16-14(18)12(10(2)15-16)8-13(17)19-3/h4-7,15H,8H2,1-3H3 |
InChIキー |
PRDBUHNGEQAIHS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


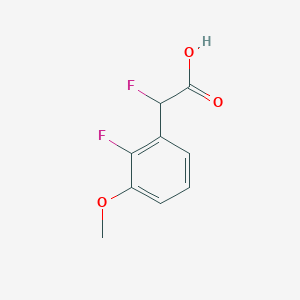
![3-Bromo-2-isopropyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13341776.png)
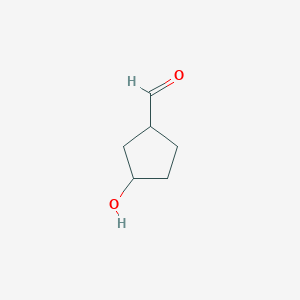

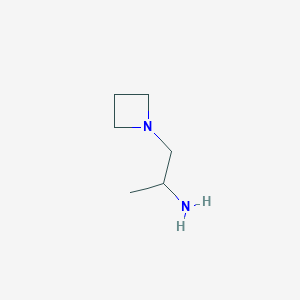
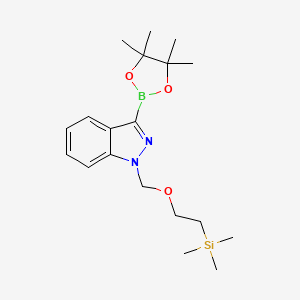
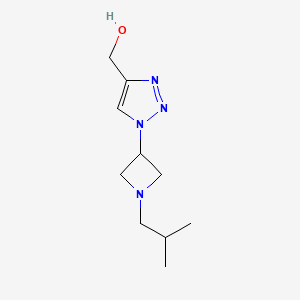


![3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13341820.png)
